molecular formula C12H4Cl4O2 B3065592 1,2,3,8-Tetrachlorodibenzo-P-dioxin CAS No. 53555-02-5

1,2,3,8-Tetrachlorodibenzo-P-dioxin

Cat. No.: B3065592
CAS No.: 53555-02-5
M. Wt: 322 g/mol
InChI Key: BXKLTNKYLCZOHF-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of compounds known for their environmental persistence and toxicity. This compound is a colorless solid with no distinguishable odor at room temperature. It is often formed as an unwanted byproduct in the burning processes of organic materials or as a side product in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,8-Tetrachlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated phenols. One common method involves the condensation of chlorinated phenols in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is typically unintentional, occurring as a byproduct in the manufacture of herbicides, pesticides, and other chlorinated organic compounds. It is also produced during the incineration of chlorine-containing materials .

Chemical Reactions Analysis

Types of Reactions

1,2,3,8-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions often involve high temperatures and pressures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation can produce more toxic dioxins, while reduction can lead to less harmful compounds .

Mechanism of Action

1,2,3,8-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a transcription factor present in all cells. This binding leads to changes in gene expression, affecting various cellular processes. The compound is known to promote carcinogenicity initiated by other compounds and can cause oxidative stress, leading to DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,8-Tetrachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological effects. Its formation as an unintentional byproduct in various industrial processes also sets it apart from other similar compounds .

Properties

IUPAC Name

1,2,3,8-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-7-8(3-5)18-12-9(17-7)4-6(14)10(15)11(12)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLTNKYLCZOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968318
Record name 1,2,3,8-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-02-5
Record name 1,2,3,8-Tetrachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53555-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,8-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,8-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SXF2Q570C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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